1-Chloro-2-isopropoxy-4-methylbenzene

Catalog No.
S8448071
CAS No.
M.F
C10H13ClO
M. Wt
184.66 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Chloro-2-isopropoxy-4-methylbenzene

Product Name

1-Chloro-2-isopropoxy-4-methylbenzene

IUPAC Name

1-chloro-4-methyl-2-propan-2-yloxybenzene

Molecular Formula

C10H13ClO

Molecular Weight

184.66 g/mol

InChI

InChI=1S/C10H13ClO/c1-7(2)12-10-6-8(3)4-5-9(10)11/h4-7H,1-3H3

InChI Key

UWDDSHXMLQUFFE-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)Cl)OC(C)C

Canonical SMILES

CC1=CC(=C(C=C1)Cl)OC(C)C

1-Chloro-2-isopropoxy-4-methylbenzene, also known by its IUPAC name, is an organic compound with the molecular formula C11H15ClOC_{11}H_{15}ClO. It features a chlorinated aromatic ring with an isopropoxy group and a methyl substituent. This compound is characterized by its unique structure, which includes a chlorine atom attached to the benzene ring at the first position, an isopropoxy group at the second position, and a methyl group at the fourth position. The presence of these functional groups significantly influences its chemical properties and reactivity.

, including:

  • Substitution Reactions: The chlorine atom can be replaced by nucleophiles in nucleophilic aromatic substitution reactions. This reaction typically proceeds through the formation of a Meisenheimer complex, where the nucleophile attacks the aromatic ring, followed by the elimination of the leaving group (chlorine) .
  • Oxidation Reactions: The isopropoxy group can be oxidized to form corresponding carbonyl compounds using oxidizing agents like potassium permanganate .
  • Reduction Reactions: The compound can undergo reduction to remove the chlorine atom or reduce the aromatic ring, typically using reducing agents such as lithium aluminum hydride .

The synthesis of 1-Chloro-2-isopropoxy-4-methylbenzene can be achieved through several methods:

  • Electrophilic Aromatic Substitution: A common method involves chlorination of 2-isopropoxy-4-methylbenzene using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3). This reaction is typically conducted under controlled temperature conditions to ensure selective chlorination at the desired position on the benzene ring .
  • Industrial Production: In industrial settings, large-scale chlorination processes using continuous flow reactors are employed. These reactors allow for precise control over reaction parameters, ensuring high yield and purity of the final product. Advanced separation techniques like distillation and crystallization further enhance product purity .

1-Chloro-2-isopropoxy-4-methylbenzene has several applications in various fields:

  • Chemical Synthesis: It serves as an intermediate in synthesizing more complex organic molecules due to its unique structural characteristics.
  • Pharmaceutical Development: Its derivatives may play roles in developing new therapeutic agents owing to their potential biological activity .
  • Material Science: The compound can be utilized in producing specialty chemicals and materials, including polymers and resins.

Studies on interaction mechanisms involving 1-Chloro-2-isopropoxy-4-methylbenzene focus on its reactivity with nucleophiles and electrophiles. The chlorine atom's electron-withdrawing nature enhances the compound's susceptibility to nucleophilic attack, facilitating various substitution reactions. Additionally, research on halogen interactions suggests that chlorine atoms can engage in Cl–π interactions with aromatic systems, influencing molecular recognition processes .

Similar Compounds: Comparison with Other Compounds

Several compounds share structural similarities with 1-Chloro-2-isopropoxy-4-methylbenzene. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
1-Chloro-2-isopropyl-4-methylbenzeneLacks the isopropoxy groupDifferent reactivity due to absence of ether functionality
2-Chloro-1-isopropyl-4-methylbenzeneDifferent substitution pattern on the benzene ringVarying electronic properties affecting reactivity
1-Bromo-2-isopropoxy-4-methylbenzeneContains a bromine substituent instead of chlorineIncreased electrophilicity compared to its chloro analog
1-Isopropyl-4-methylbenzeneNo halogen substituentServes as a non-halogenated analog for comparison

Uniqueness: The presence of both chlorine and isopropoxy groups in 1-Chloro-2-isopropoxy-4-methylbenzene imparts distinct chemical properties that differentiate it from similar compounds. This unique combination allows for specific synthetic applications where these functional groups are crucial for desired chemical transformations .

XLogP3

3.7

Hydrogen Bond Acceptor Count

1

Exact Mass

184.0654927 g/mol

Monoisotopic Mass

184.0654927 g/mol

Heavy Atom Count

12

Dates

Last modified: 01-05-2024
Chen et al. Arene radiofluorination enabled by photoredox-mediated halide interconversion. Nature Chemistry, doi: 10.1038/s41557-021-00835-7, published online 13 December 2021

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